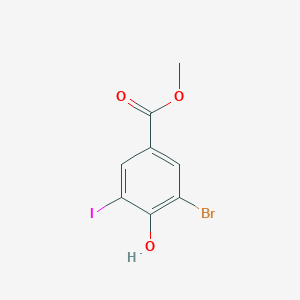
Methyl 3-bromo-5-iodo-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-iodo-4-hydroxybenzoate is a chemical compound with the molecular formula C8H6BrIO3 and a molecular weight of 356.94 g/mol It is a derivative of benzoic acid, specifically a methyl ester, and contains bromine, iodine, and hydroxyl functional groups
Preparation Methods
The synthesis of Methyl 3-bromo-5-iodo-4-hydroxybenzoate typically involves the stepwise introduction of bromine and iodine substituents onto a benzoic acid derivative. One common method starts with methyl 4-hydroxybenzoate, which undergoes bromination and iodination reactions under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 3-bromo-5-iodo-4-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methoxy group under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as the Ullmann reaction, to form biaryl compounds.
Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-bromo-5-iodo-4-hydroxybenzoate has several applications in scientific research:
Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-iodo-4-hydroxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and iodine atoms enhances its binding affinity to these targets, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar compounds to Methyl 3-bromo-5-iodo-4-hydroxybenzoate include:
Methyl 3-bromo-4-hydroxybenzoate: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
Methyl 3,5-dibromo-4-hydroxybenzoate: Contains two bromine atoms instead of one bromine and one iodine, affecting its chemical reactivity and biological activity.
Methyl 3-bromo-4-methoxybenzoate: The hydroxyl group is replaced by a methoxy group, altering its hydrogen bonding capability and overall reactivity.
This compound is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
Methyl 3-bromo-5-iodo-4-hydroxybenzoate (C8H7BrIO3) is a halogenated aromatic compound that has garnered interest in various biological research fields due to its potential therapeutic applications. This article discusses the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring substituted with bromine (Br), iodine (I), and a hydroxy (OH) group, which contribute to its chemical reactivity and biological properties. The presence of these halogens enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can form hydrogen bonds, influencing protein-ligand interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be useful in developing new antibiotics.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing a basis for anti-inflammatory drug development.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate activity | |
| Enzyme inhibition | Potential inhibitor | |
| Anti-inflammatory | Reduces inflammation |
Case Studies
-
Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development. -
Enzyme Inhibition :
In vitro assays revealed that this compound inhibits the enzyme cyclooxygenase (COX), which is involved in the inflammatory response. This inhibition was comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential use in treating inflammatory conditions. -
Anti-inflammatory Studies :
A recent investigation published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of this compound. The study showed that treatment with this compound reduced levels of pro-inflammatory cytokines in cell cultures, supporting its role as an anti-inflammatory agent.
Properties
Molecular Formula |
C8H6BrIO3 |
|---|---|
Molecular Weight |
356.94 g/mol |
IUPAC Name |
methyl 3-bromo-4-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C8H6BrIO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 |
InChI Key |
BUNUMAWOXRRQKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















